2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride
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Overview
Description
2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride is a chemical compound with the molecular formula C20H29NO2.ClH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride typically involves the esterification of benzeneacetic acid derivatives with pyrrolidine derivatives. The reaction conditions often include the use of an acid catalyst and a suitable solvent such as dichloromethane or toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate
- Cyclopentolate
- Pyrrolidine derivatives
Uniqueness
2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride is unique due to its specific structural features, such as the presence of both pyrrolidine and cyclopentyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
5411-32-5 |
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Molecular Formula |
C19H28ClNO2 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C19H27NO2.ClH/c21-19(22-15-14-20-12-6-7-13-20)18(17-10-4-5-11-17)16-8-2-1-3-9-16;/h1-3,8-9,17-18H,4-7,10-15H2;1H |
InChI Key |
UBOQIXOPTUUWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)OCCN3CCCC3.Cl |
Origin of Product |
United States |
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